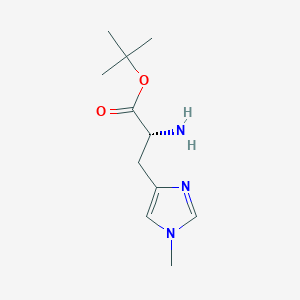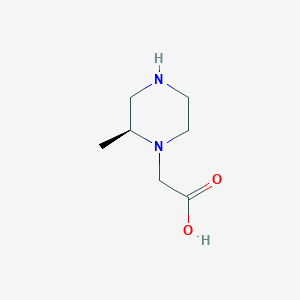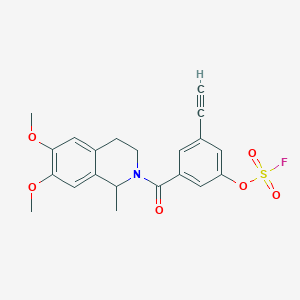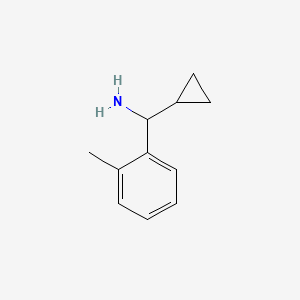![molecular formula C22H23N3O4 B2797260 3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1795393-63-3](/img/structure/B2797260.png)
3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole, also known as 3,4-DMPP, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrrolidine, which is a five-membered heterocyclic compound, and is composed of a nitrogen atom and four carbon atoms. 3,4-DMPP has been studied for its ability to act as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, 3,4-DMPP has been investigated for its potential use in the therapy of certain diseases, such as Alzheimer’s and Parkinson’s.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Proliferative Activities
The synthesis of 1,3,4-oxadiazole N-Mannich bases has been explored, showing potent antimicrobial activity against pathogenic bacteria and fungi, such as Candida albicans. Some derivatives exhibited broad-spectrum antibacterial activities with minimal inhibitory concentrations (MIC) ranging from 0.5–8 μg/mL. Additionally, these compounds displayed anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, and breast cancer cells, indicating their potential as anticancer agents (Al-Wahaibi et al., 2021).
Material Science Applications
Another aspect of research focuses on the development of new thermally stable polyimides and poly(amide-imide) materials containing the 1,3,4-oxadiazole moiety. These materials exhibit good solubility in polar and aprotic solvents and have been studied for their thermal behavior and potential applications in removing Co(II) from aqueous solutions, showcasing their utility in environmental remediation and material science (Mansoori et al., 2012).
Anticancer Activity
Further investigations into substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents reveal the consideration of these compounds for their potential antimicrobial, antifungal, and anti-cancer activities. These studies emphasize the exploration of 1,3,4-oxadiazole derivatives for their pharmacological activities, including their impact on cancer cell lines, highlighting the versatility and potential therapeutic applications of these compounds (Redda & Gangapuram, 2007).
OLED Applications
The utility of 1,3,4-oxadiazole derivatives extends into the field of organic electronics, where they have been utilized as electron-transporting and exciton-blocking materials for blue, green, and red phosphorescent organic light-emitting diodes (OLEDs). These materials contributed to the development of OLEDs with reduced driving voltages and high efficiency, showcasing the compound's versatility beyond pharmaceutical applications (Shih et al., 2015).
Eigenschaften
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-27-18-11-10-16(14-19(18)28-2)21-23-22(29-24-21)17-9-6-12-25(17)20(26)13-15-7-4-3-5-8-15/h3-5,7-8,10-11,14,17H,6,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEHYQGCDUZFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2797178.png)
![2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile](/img/structure/B2797179.png)

![3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2797181.png)
![tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate](/img/structure/B2797185.png)



![3-benzyl-2-isopropyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2797191.png)

![N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2797196.png)

